

An In-depth Technical Guide to 4-Fluorobenzoyl Chloride

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Compound of Interest

Compound Name: 4-Fluorobenzal chloride

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-fluorobenzoyl chloride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and key reactivity. It is intended to be a valuable resource for researchers and professionals engaged in drug development and fine chemical synthesis. Although the initial topic mentioned "**4-Fluorobenzal chloride**," our investigation indicates that "4-Fluorobenzoyl chloride" is the significantly more common and relevant compound for the intended audience, and thus is the focus of this guide.

Molecular Structure and Identification

4-Fluorobenzoyl chloride is an acyl chloride derivative of 4-fluorobenzoic acid. The presence of the highly reactive acyl chloride group and the fluorine atom on the benzene ring makes it a versatile building block in organic chemistry.^{[1][2]}

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-fluorobenzoyl chloride[3]
CAS Number	403-43-0[4]
Molecular Formula	C ₇ H ₄ ClFO[4]
Molecular Weight	158.56 g/mol [5]
Canonical SMILES	C1=CC(=CC=C1C(=O)Cl)F[3]
InChI Key	CZKLEJHVLCMVQR-UHFFFAOYSA-N[4]

Physicochemical Properties

4-Fluorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor.[5] It is sensitive to moisture and reacts with water.[3]

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless to light yellow liquid[1]
Melting Point	10-12 °C[6]
Boiling Point	193 °C (approx. 206 °C)[1][4]
Density	1.342 g/mL at 25 °C[6]
Refractive Index	n _{20/D} 1.532[6]
Solubility	Soluble in MDC (Dichloromethane)[4]
Flash Point	82 °C (closed cup)

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 4-fluorobenzoyl chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobenzoyl chloride in CDCl₃ typically shows two multiplets in the aromatic region.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~8.15	dd	2H, aromatic protons ortho to the carbonyl group
~7.19	t	2H, aromatic protons meta to the carbonyl group

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~167	C=O (carbonyl carbon)
~165 (d, ¹ JCF ≈ 255 Hz)	C-F (ipso-carbon)
~133 (d, ³ JCF ≈ 10 Hz)	C-H (ortho to C=O)
~130 (d, ⁴ JCF ≈ 3 Hz)	C-C=O (ipso-carbon)
~116 (d, ² JCF ≈ 22 Hz)	C-H (meta to C=O)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration.

Table 5: Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group
~1770	C=O stretch (acyl chloride)
~1600, ~1500	C=C stretch (aromatic ring)
~1250	C-F stretch

Mass Spectrometry

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data

m/z	Fragment
158/160	[M] ⁺ (molecular ion, showing isotopic pattern for Cl)
123	[M-Cl] ⁺
95	[C ₆ H ₄ F] ⁺

Synthesis Protocols

Several methods are employed for the synthesis of 4-fluorobenzoyl chloride.

From 4-Fluorobenzoic Acid

A common laboratory-scale synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1 equivalent).

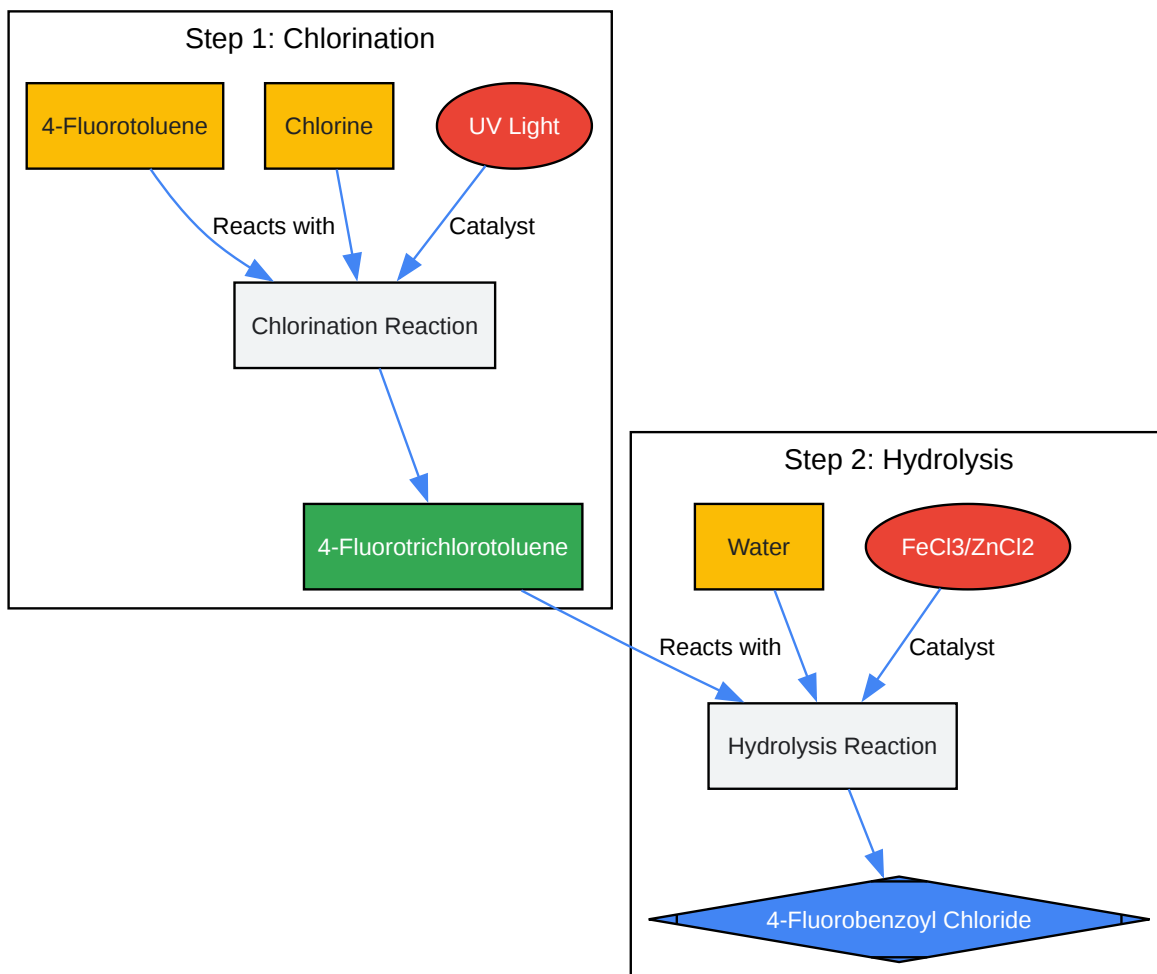
- Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask at room temperature.
- Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
- After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Industrial Production from 4-Fluorotoluene

An industrial method involves the chlorination of 4-fluorotoluene followed by hydrolysis.

Workflow Diagram:

Industrial Synthesis of 4-Fluorobenzoyl Chloride

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Caption: Industrial synthesis workflow for 4-fluorobenzoyl chloride.

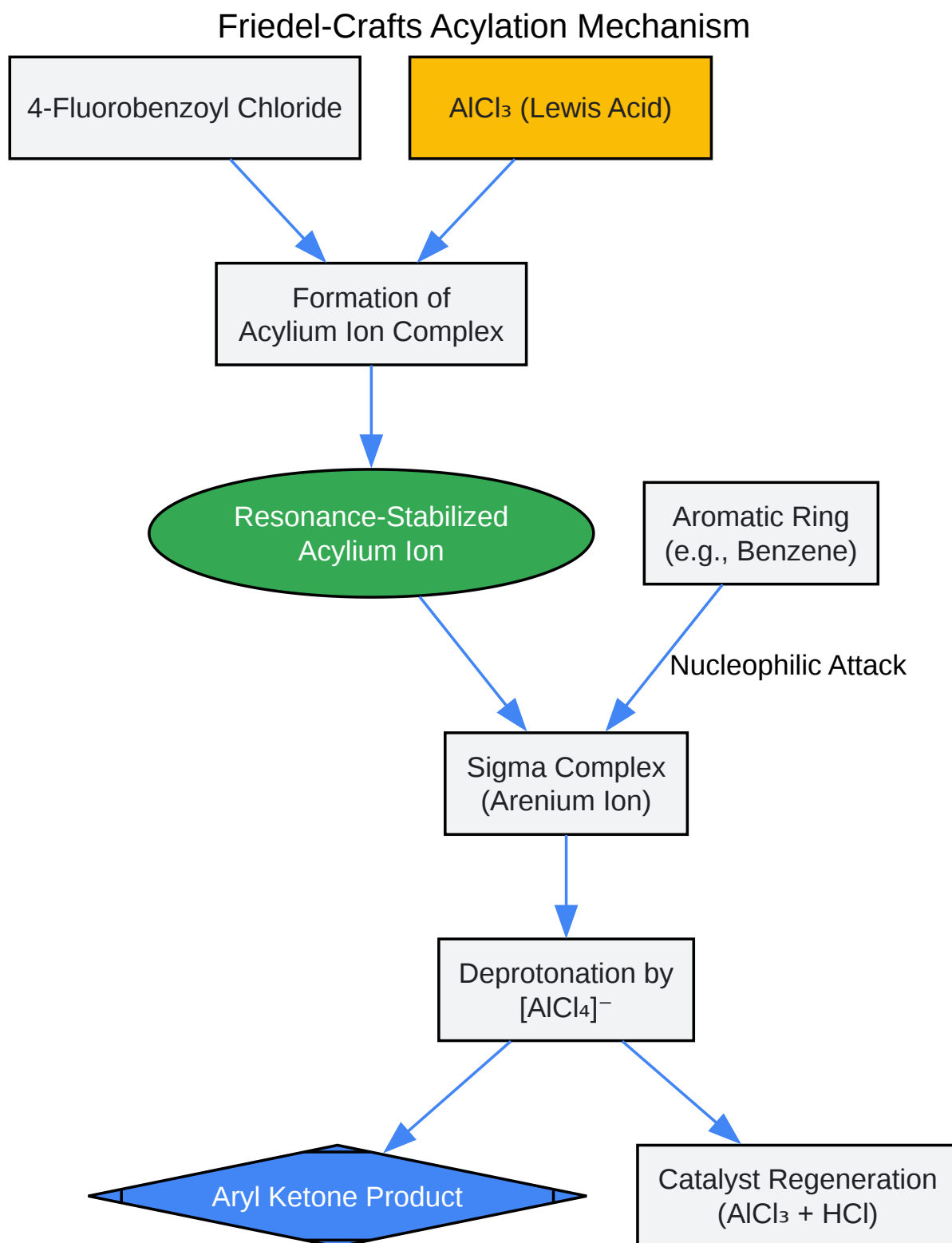
Reactivity and Applications in Drug Development

4-Fluorobenzoyl chloride is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.^{[1][2]} Its reactivity is dominated by the electrophilic nature of the acyl chloride group.

Friedel-Crafts Acylation

A prominent reaction of 4-fluorobenzoyl chloride is the Friedel-Crafts acylation, where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form a ketone. This reaction is fundamental for creating carbon-carbon bonds.

Reaction Mechanism Diagram:



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Caption: Generalized mechanism of Friedel-Crafts acylation.

Other Key Reactions

- Esterification: Reacts with alcohols to form esters.
- Amidation: Reacts with amines to form amides.

The incorporation of the 4-fluorobenzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Safety and Handling

4-Fluorobenzoyl chloride is a corrosive and hazardous substance. It causes severe skin burns and eye damage.^[2] It is also toxic if inhaled.^[2]

Table 7: GHS Hazard Information

Hazard Class	Category
Skin Corrosion/Irritation	1B
Serious Eye Damage/Eye Irritation	1
Acute Toxicity, Inhalation	3

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
- Keep away from water and moisture, as it reacts to produce corrosive HCl gas.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

4-Fluorobenzoyl chloride is a valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive acyl chloride and a fluorine-substituted aromatic ring makes it an essential building block for the development of new pharmaceuticals and other high-value chemical products. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting.

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